molecular formula C19H25N3OS B2799784 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887889-91-0

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No.: B2799784
CAS No.: 887889-91-0
M. Wt: 343.49
InChI Key: KXYVCKONISERDI-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a complex organic compound that features a quinoline moiety, a cyclohexyl group, and a thiourea linkage

Preparation Methods

The synthesis of 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl group and the thiourea moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiourea moiety.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiourea group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea include other quinoline derivatives and thiourea-containing molecules. For example:

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-known antimalarial properties.

    Thiourea derivatives: Compounds such as thiourea and its analogs are known for their diverse biological activities, including antimicrobial and anticancer effects. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-13-7-8-14-12-15(18(23)22-17(14)11-13)9-10-20-19(24)21-16-5-3-2-4-6-16/h7-8,11-12,16H,2-6,9-10H2,1H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVCKONISERDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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